Methyliminodiacetic-d4 acid

Stable isotope labeling Quantitative mass spectrometry Internal standard

Choose Methyliminodiacetic‑d₄ Acid for its unequivocal +4 Da mass shift—critical for resolving the parent analyte in LC‑MS/GC‑MS workflows. At 98 atom% D enrichment, it serves as a robust SIL‑IS for creatinine impurity assays, MIDA‑boronate reaction tracing, and actinide complexation studies. Available in research and bulk quantities.

Molecular Formula C5H9NO4
Molecular Weight 151.15 g/mol
Cat. No. B12296943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyliminodiacetic-d4 acid
Molecular FormulaC5H9NO4
Molecular Weight151.15 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)CC(=O)O
InChIInChI=1S/C5H9NO4/c1-6(2-4(7)8)3-5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2
InChIKeyXWSGEVNYFYKXCP-RRVWJQJTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyliminodiacetic-d4 Acid: Stable Isotope-Labeled Reference Standard for Quantitative LC-MS and NMR


Methyliminodiacetic-d4 acid (CAS 1219803-27-6) is a deuterium-labeled derivative of N-methyliminodiacetic acid (MIDA) in which four hydrogen atoms at the two methylene positions are replaced by deuterium (98 atom% D) . The compound has molecular formula CH3N(CD2COOH)2 and molecular weight 151.15 . The non-deuterated parent compound (CAS 4408-64-4) is an aminopolycarboxylic acid chelator used in organoboron reagent synthesis [1]. The d4-labeled variant serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by NMR, GC-MS, or LC-MS .

Why Unlabeled Methyliminodiacetic Acid Cannot Replace the d4-Labeled Form in Quantitative MS Workflows


In LC-MS and GC-MS quantitative analysis, the unlabeled methyliminodiacetic acid cannot serve as an effective internal standard because it co-elutes and shares identical m/z with the target analyte, preventing chromatographic and mass spectrometric resolution [1]. The d4-labeled form introduces a mass shift of +4 Da (monoisotopic mass: unlabeled 147.053, d4-labeled 151.078) , enabling baseline mass separation while preserving near-identical physicochemical properties. This isotopic differentiation allows for accurate correction of matrix effects, ionization suppression, and extraction variability .

Quantitative Differentiation of Methyliminodiacetic-d4 Acid: Evidence-Based Comparison with Analogs


Isotopic Purity Specification: 98 Atom% D for Reliable Quantification

Methyliminodiacetic-d4 acid is supplied with a specified isotopic enrichment of 98 atom% D . This specification is critical for quantitative MS applications where isotopic cross-contamination from residual unlabeled species would compromise calibration curve linearity. The unlabeled parent compound has 0 atom% D isotopic enrichment [1].

Stable isotope labeling Quantitative mass spectrometry Internal standard

Mass Spectrometric Differentiation: +4 Da Mass Shift for Chromatographic Co-Elution with Baseline Resolution

The d4-labeling of methyliminodiacetic acid increases the exact monoisotopic mass from 147.053 (unlabeled) to 151.078 (d4-labeled), representing a +4.025 Da mass shift . This mass difference exceeds the typical mass spectrometer resolution required to distinguish isotopic peaks while preserving identical chromatographic retention time and ionization efficiency .

LC-MS/MS GC-MS Isotope dilution Matrix effect correction

MIDA Ligand Coordination Chemistry: Pu(VI) Complex Stability Constants Relative to IDA and DPA

In 1.0 M NaClO4 medium, the stability constants of 1:1 and 1:2 Pu(VI) complexes with MIDA were determined and compared to iminodiacetic acid (IDA) and dipicolinic acid (DPA). For 1:1 complexes, stability follows IDA < MIDA < DPA; for 1:2 complexes, the order is IDA < DPA < MIDA [1]. This demonstrates that MIDA forms the most stable 1:2 complex among the three tridentate dicarboxylic acid ligands evaluated.

Actinide coordination chemistry Stability constants Nuclear fuel cycle Ligand design

MIDA Boronate Thermal Stability: DMSO Solution Stability Exceeding 120°C Compared to Parent Boronic Acids

MIDA boronates derived from ortho-phenolboronic acids display remarkable stability in DMSO solution at high temperature (>120°C) compared with their parent boronic acids, which are unstable and prone to decomposition [1]. This thermal robustness enables synthetic transformations that would be impossible with unprotected boronic acids.

Organoboron reagents Protecting group chemistry Iterative cross-coupling Thermal stability

Cross-Coupling Reaction Yield Improvement Using MIDA Boronate Slow-Release Protocol

In cross-coupling reactions employing the slow-release protocol, MIDA boronates afford cross-coupled products in much better yield compared to reactions using the corresponding parent boronic acid counterpart [1]. This yield enhancement is attributed to the controlled release of reactive boronic acid intermediates, preventing premature decomposition or side reactions [2].

Suzuki-Miyaura coupling Cross-coupling yield Boronic acid protection Synthetic methodology

Validated Application Scenarios for Methyliminodiacetic-d4 Acid in Research and Analytical Workflows


Stable Isotope Dilution LC-MS/MS Quantification of MIDA-Containing Analytes

Methyliminodiacetic-d4 acid is used as an internal standard for the quantitative LC-MS or GC-MS analysis of MIDA-containing compounds in biological matrices, pharmaceutical formulations, or environmental samples . Its +4 Da mass shift and 98 atom% D isotopic enrichment provide the isotopic resolution required for accurate matrix effect correction and calibration.

Mechanistic Studies of MIDA Boronate Cross-Coupling Kinetics via Isotopic Tracing

The d4-labeled MIDA serves as a tracer for elucidating the slow-release mechanism of boronic acids from MIDA boronates in iterative Suzuki-Miyaura coupling reactions [1]. The deuterium label allows differentiation between MIDA-derived and other ligand sources in complex reaction mixtures.

Actinide Complexation Studies Requiring MIDA Ligand Quantification

In nuclear chemistry research evaluating the complexation of Pu(VI) with MIDA relative to IDA and DPA [2], the d4-labeled MIDA can be employed as an internal standard to quantify free MIDA ligand concentration in equilibrium studies or environmental fate assessments of actinide-ligand complexes.

Creatine Impurity Profiling and Pharmaceutical Quality Control

Since methyliminodiacetic acid is an identified impurity of creatine , the d4-labeled form enables precise quantification of this impurity in creatine-containing pharmaceutical preparations and dietary supplements via stable isotope dilution analysis, supporting regulatory compliance and quality control workflows.

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